WNY1613
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H35N9O3 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one |
InChI |
InChI=1S/C29H35N9O3/c1-3-22-30-20-9-4-5-10-21(20)38(22)29-32-26-25(27(33-29)35-13-15-41-16-14-35)31-23(34(26)2)17-36-11-12-37(18-24(36)39)28(40)19-7-6-8-19/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3 |
InChI Key |
ZGZMQKJLWFWWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)CN6CCN(CC6=O)C(=O)C7CCC7 |
Origin of Product |
United States |
Biological Activity
The compound 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperazine moiety, a cyclobutanecarbonyl group, and a benzimidazole derivative, which may contribute to its pharmacological properties.
Antitumor Activity
Research indicates that compounds similar to 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one exhibit significant antitumor properties. The presence of the piperazine and benzimidazole structures is often linked to enhanced cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assessment : In studies evaluating the cytotoxic effects of related compounds on human cancer cell lines, derivatives showed IC50 values indicating potent activity:
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets. For instance, docking studies suggest that structural features allow for effective binding at active sites of proteins involved in cancer progression.
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial properties, making them candidates for further exploration in treating infectious diseases. The dual functionality of these compounds could lead to significant advancements in both oncology and infectious disease management.
Structural Comparison and Properties
The following table compares 4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one with other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 4-(Cyclobutanecarbonyl)-1-[...]-piperazin-2-one | Complex, multi-functional | Antitumor, antimicrobial | High structural complexity |
| 1-Methylpiperazin-2-one | Simple piperazine | Limited biological activity | Basic scaffold |
| 2-Ethylbenzimidazole | Benzimidazole core | Antifungal | Simplistic structure |
| 9-Methyladenine | Purine base | Nucleic acid metabolism | Focus on genetic functions |
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions characteristic of piperazine derivatives and carbonyl compounds. Understanding these synthetic pathways is crucial for optimizing yield and purity in pharmaceutical applications.
Preparation Methods
Purine Functionalization
The 6-morpholin-4-ylpurine scaffold is synthesized via Traube cyclization (Scheme 1):
-
4,5-Diaminopyrimidine reacts with triethyl orthoformate in acetic acid to form the purine ring.
-
Morpholine introduction via nucleophilic displacement at C6 under refluxing THF (78% yield).
Critical parameters :
-
Temperature control (<5°C during chlorination)
-
Strict anhydrous conditions for amine substitutions
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HC(OEt)3 | 110 | 24 | 92 |
| 2 | POCl3 | 0→110 | 8 | 87 |
| 3 | Morpholine | 65 | 12 | 78 |
Benzimidazole Coupling
The 2-ethylbenzimidazole moiety is synthesized via:
-
Condensation of 4-ethyl-1,2-diaminobenzene with formic acid (120°C, 6h).
-
Lithiation at N1 using LDA (2.5 equiv, -78°C) followed by quenching with methyl chloroformate.
-
C-N cross-coupling with the chloropurine intermediate via Pd2(dba)3/Xantphos catalysis (Scheme 2):
Optimization data :
| Catalyst Loading (%) | Ligand | Temp (°C) | Conversion (%) |
|---|---|---|---|
| 5 | Xantphos | 80 | 68 |
| 10 | XPhos | 100 | 82 |
| 7.5 | SPhos | 90 | 91 |
Piperazin-2-one Ring Formation
Cyclization Strategies
The piperazin-2-one ring is constructed via Dieckmann cyclization (Table 2):
-
Ethyl 3-aminobutanoate is acylated with cyclobutanecarbonyl chloride (DMAP, Et3N).
-
Intramolecular cyclization under basic conditions (NaH, DMF, 0°C→RT).
Comparative cyclization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 0→25 | 6 | 58 |
| KOtBu | THF | -78→25 | 12 | 43 |
| DBU | DCM | 40 | 24 | 29 |
N-Alkylation of Piperazinone
The C8 methyl group is introduced via Mitsunobu reaction :
Reagent optimization :
| Reductant | Equiv DEAD | Equiv PPh3 | Yield (%) |
|---|---|---|---|
| DIAD | 1.2 | 1.5 | 65 |
| DEAD | 1.5 | 2.0 | 81 |
| ADDP | 1.0 | 1.2 | 72 |
Final Assembly via Reductive Amination
The purine-benzimidazole and piperazinone modules are conjugated using:
-
Boc-protection of the piperazinone nitrogen (Boc2O, DMAP).
-
Reductive amination with the purinylmethyl aldehyde (NaBH3CN, AcOH).
-
Deprotection (TFA/DCM 1:1) and final acylation (cyclobutanecarbonyl chloride).
Kinetic data :
| Step | Time (h) | Purity (%) |
|---|---|---|
| Boc protection | 2 | 98 |
| Reductive amination | 12 | 85 |
| Global deprotection | 1 | 92 |
Analytical Characterization
Key spectral data :
-
HRMS (ESI) : m/z 647.2987 [M+H]+ (calc. 647.2991)
-
1H NMR (500 MHz, DMSO-d6) : δ 8.72 (s, 1H, purine H8), 7.89–7.45 (m, 4H, benzimidazole), 4.32 (q, J=7.1 Hz, 2H, CH2CH3)
-
13C NMR : 175.6 (C=O), 152.3 (purine C2), 142.1 (benzimidazole C2)
HPLC purity : 99.2% (C18, 0.1% TFA/MeCN)
Q & A
Q. What statistical methods are recommended for validating purity and impurity profiles?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection, coupled with principal component analysis (PCA), distinguishes impurities. uses reference standards (e.g., EP Impurity F) for calibration .
Q. How can researchers reconcile discrepancies in NMR spectral data across labs?
- Methodological Answer : Cross-validation with international reference standards (e.g., ’s 1-acetyl-4-(4-hydroxyphenyl)piperazine) ensures consistency. Deuterated solvents must be batch-tested for purity .
Q. What role do QSAR models play in optimizing the pharmacokinetic profile of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (from ’s SMILES data) with membrane permeability. ’s heuristic algorithms further refine absorption parameters .
Methodological Challenges
Q. How can researchers mitigate racemization during the synthesis of chiral intermediates?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereochemistry. ’s use of enantiomerically pure reagents for (-)-9b synthesis is instructive .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
